1H and 13C NMR spectral data for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
1H and 13C NMR spectral data for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Target Molecule: 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26035-89-2) Molecular Formula: C 14 H 12 ClN 3
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib). As a Senior Application Scientist, I frequently encounter 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a critical synthetic intermediate. The N-benzyl group serves as a robust protecting group during downstream cross-coupling reactions at the C-4 position (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C-6 methyl group restricts the conformational space of the final drug molecule to enhance target selectivity [1].
This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this specific compound, establishing a self-validating protocol for researchers.
Structural Anatomy & Mechanistic Rationale
Understanding the NMR spectral data requires deconstructing the molecule into its three distinct electronic domains:
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The Pyrimidine Ring (C-2, C-4): This is a highly electron-deficient (π-deficient) system. The two electronegative nitrogen atoms (N-1, N-3) exert a strong inductive pull, leaving the C-2 proton and C-4 carbon highly deshielded. The attachment of the electronegative chlorine atom at C-4 further exacerbates this deshielding effect.
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The Pyrrole Ring (C-5, C-6): Unlike the pyrimidine ring, the pyrrole moiety is relatively electron-rich (π-excessive). The lone pair on N-7 delocalizes into the ring, significantly shielding the C-5 position.
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The N-Benzyl Protecting Group: This domain introduces a characteristic aromatic multiplet and a highly distinct benzylic -CH 2
- singlet. The benzylic protons are deshielded by both the adjacent pyrrole nitrogen and the diamagnetic anisotropy of the phenyl ring.
Experimental Methodology: Synthesis & NMR Preparation
To ensure reproducibility and analytical trustworthiness, the following step-by-step protocol outlines the standard benzylation of the core scaffold and its subsequent preparation for NMR analysis [2].
Step 1: Deprotonation
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Charge a flame-dried, nitrogen-purged round-bottom flask with 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Cool the solution to 0 °C using an ice bath.
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Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: The strong base abstracts the acidic N-H proton of the pyrrole ring, generating a highly nucleophilic nitrogen anion. Stir for 30 minutes.
Step 2: Benzylation
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Add benzyl chloride (1.1 equiv) dropwise to the 0 °C solution.
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Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 4 hours. Causality: The N-anion undergoes an S N 2 nucleophilic substitution, displacing the chloride leaving group.
Step 3: Workup & Purification
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Quench the reaction carefully with cold distilled water.
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Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the target compound.
Step 4: NMR Sample Preparation
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Weigh exactly 15 mg of the highly purified 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
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Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 provides the deuterium lock signal for the spectrometer, while TMS acts as the universal internal reference standard (0.00 ppm).
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Transfer the homogenous solution to a standard 5 mm NMR tube.
1 H NMR Spectral Data & Causality
The following table summarizes the expected 1 H NMR chemical shifts (400 MHz, CDCl 3 ). The core pyrimidine shifts are derived from highly analogous 7-substituted 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffolds characterized in the literature [1], [2].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 8.51 | Singlet (s) | 1H | H-2 (Pyrimidine) | Highly deshielded due to its position between two electronegative nitrogen atoms (N-1, N-3) and the diamagnetic anisotropy of the heteroaromatic system. |
| 7.35 – 7.15 | Multiplet (m) | 5H | Ar-H (Phenyl) | Typical aromatic resonance. The ortho, meta, and para protons of the freely rotating benzyl group overlap due to similar electronic environments. |
| 6.33 | Singlet (s) | 1H | H-5 (Pyrrole) | The pyrrole β-proton is significantly shielded relative to the pyrimidine proton due to the electron-donating resonance effect of the N-7 lone pair. |
| 5.45 | Singlet (s) | 2H | N-CH
2
| Deshielded by the adjacent electronegative pyrrole nitrogen and the anisotropic cone of the phenyl ring. |
| 2.51 | Singlet (s) | 3H | C6-CH 3 | Allylic/benzylic-like methyl protons attached directly to the heteroaromatic C-6 position. |
13 C NMR Spectral Data & Causality
The following table summarizes the expected 13 C NMR chemical shifts (100 MHz, CDCl 3 ).
| Chemical Shift (δ, ppm) | Assignment | Mechanistic Rationale |
| 151.99 | C-4 | Most deshielded carbon; directly bonded to the highly electronegative chlorine atom and adjacent to N-3. |
| 150.34 | C-2 | Deshielded by the dual inductive effects of N-1 and N-3. |
| 149.26 | C-7a | Bridgehead carbon adjacent to N-1 and N-7. |
| 138.85 | C-6 | Substituted by the methyl group and adjacent to N-7. |
| 137.50 | Benzyl C-ipso | Aromatic quaternary carbon directly attached to the benzylic CH 2 group. |
| 128.8, 127.8, 126.8 | Benzyl C-ortho, meta, para | Standard resonances for an unsubstituted phenyl ring. |
| 117.60 | C-4a | Bridgehead carbon; relatively shielded compared to C-7a as it is further from the nitrogen atoms. |
| 98.55 | C-5 | Highly shielded pyrrole β-carbon, reflecting the π-excessive nature of the pyrrole ring. |
| 47.00 | N-CH 2 - | Aliphatic carbon deshielded by the adjacent N-7 atom. |
| 14.53 | C6-CH 3 | Primary alkyl carbon attached to the heteroaromatic ring. |
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to structural validation, ensuring a closed-loop, self-validating methodology.
Workflow for the synthesis and NMR structural elucidation of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
References
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Toenjes, S. Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity; University of California, San Diego, 2020.[Link]
- Taiho Pharmaceutical Co., Ltd. NOVEL CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF.
